molecular formula C12H13FO3 B6244878 rac-(2R,4S)-2-(3-fluorophenyl)oxane-4-carboxylic acid, cis CAS No. 2408936-59-2

rac-(2R,4S)-2-(3-fluorophenyl)oxane-4-carboxylic acid, cis

Cat. No.: B6244878
CAS No.: 2408936-59-2
M. Wt: 224.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(2R,4S)-2-(3-fluorophenyl)oxane-4-carboxylic acid, cis is a useful research compound. Its molecular formula is C12H13FO3 and its molecular weight is 224.2. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,4S)-2-(3-fluorophenyl)oxane-4-carboxylic acid, cis involves the synthesis of the oxane ring followed by the introduction of the carboxylic acid group. The stereochemistry of the oxane ring is important and must be controlled during the synthesis.", "Starting Materials": [ "3-fluorophenol", "2-bromoacetic acid", "sodium hydride", "tetrahydrofuran", "sodium borohydride", "acetic anhydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "magnesium", "ethyl bromide", "ethylmagnesium bromide", "ethyl 2-methylacetoacetate", "sodium methoxide", "methyl iodide", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "3-fluorophenol is reacted with 2-bromoacetic acid in the presence of sodium hydride and tetrahydrofuran to form 2-(3-fluorophenyl)oxane-4-carboxylic acid.", "The resulting acid is reduced using sodium borohydride in acetic acid to form the corresponding alcohol.", "The alcohol is then protected as the acetate using acetic anhydride and hydrochloric acid.", "The protected alcohol is then reacted with magnesium in diethyl ether to form the Grignard reagent.", "Ethyl bromide is added to the Grignard reagent to form the corresponding ketone.", "The ketone is then reacted with ethylmagnesium bromide to form the corresponding alcohol.", "The alcohol is then reacted with ethyl 2-methylacetoacetate in the presence of sodium methoxide to form the corresponding ester.", "The ester is then hydrolyzed using hydrochloric acid to form the corresponding acid.", "The acid is then reacted with methyl iodide in the presence of sodium bicarbonate to form the corresponding methyl ester.", "The methyl ester is then hydrolyzed using sodium hydroxide to form rac-(2R,4S)-2-(3-fluorophenyl)oxane-4-carboxylic acid, cis." ] }

CAS No.

2408936-59-2

Molecular Formula

C12H13FO3

Molecular Weight

224.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.